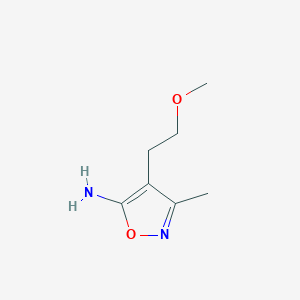
5-(2-Fluorophenyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Fluorophenyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group and a carbaldehyde group attached to the triazole ring, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoroacetophenone as the starting material.
Formation of Intermediate: The intermediate is formed by reacting 2-fluoroacetophenone with hydrazine hydrate to yield 2-(2-fluorophenyl)hydrazine.
Cyclization: The intermediate undergoes cyclization with formic acid to form 5-(2-fluorophenyl)-1-methyl-1H-1,2,4-triazole.
Formylation: Finally, the triazole compound is formylated using Vilsmeier-Haack reaction to obtain this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Common industrial methods include the use of high-pressure reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 5-(2-Fluorophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid.
Reduction: 5-(2-Fluorophenyl)-1-methyl-1H-1,2,4-triazole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-(2-Fluorophenyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in designing inhibitors for specific enzymes.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The fluorophenyl group enhances its binding affinity and specificity towards certain enzymes, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorophenyl group but different pharmacological properties.
Uniqueness
5-(2-Fluorophenyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde is unique due to its specific combination of a fluorophenyl group and a triazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C10H8FN3O |
|---|---|
Molecular Weight |
205.19 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-1-methyl-1,2,4-triazole-3-carbaldehyde |
InChI |
InChI=1S/C10H8FN3O/c1-14-10(12-9(6-15)13-14)7-4-2-3-5-8(7)11/h2-6H,1H3 |
InChI Key |
QBBHFIFODYHNIE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)C=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


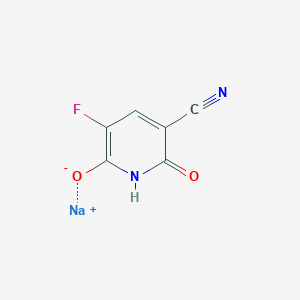
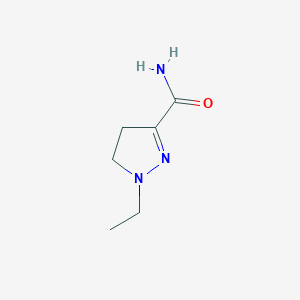
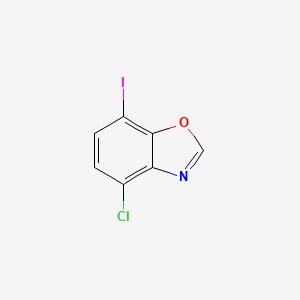
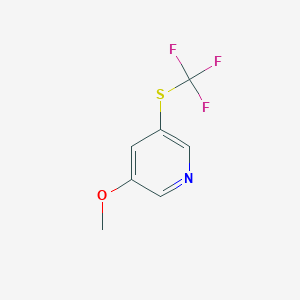
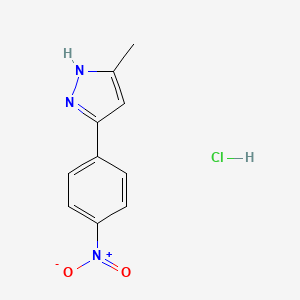



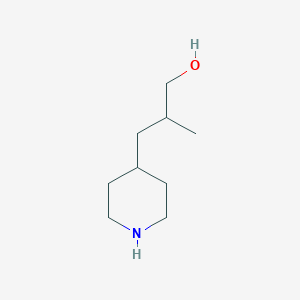
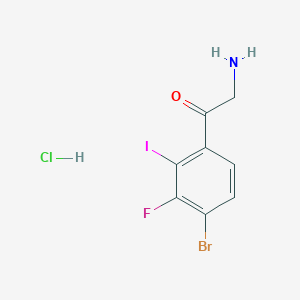
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6-dimethyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12856798.png)

![Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether](/img/structure/B12856803.png)
